BI-9564 is a potent and highly selective chemical probe for the bromodomain of BRD9, a component of the SWI/SNF chromatin remodeling complex. Unlike pan-BET (Bromodomain and Extra-Terminal) inhibitors that target the broader BRD2/3/4/T family, BI-9564 was specifically designed for precise interrogation of BRD9-dependent pathways. Its key procurement-relevant attributes include high selectivity against the BET family, enhanced selectivity for BRD9 over its closest homolog BRD7, and an excellent pharmacokinetic profile that enables effective use in oral, in vivo models.
Substituting BI-9564 with a pan-BET inhibitor like JQ1 is inappropriate for targeted BRD9 research, as it introduces confounding effects from broad inhibition of BRD2, BRD3, and BRD4, which regulate fundamentally different cellular processes such as MYC-driven transcription. Furthermore, using less selective BRD7/9 inhibitors can be problematic as BRD7 and BRD9 have distinct, non-overlapping biological functions; BRD7 has even been implicated as a tumor suppressor. BI-9564's combination of high selectivity and optimized in vivo properties, such as high oral bioavailability, is not a common feature of first-generation or less-optimized probes, making direct substitution a high-risk decision for both mechanistic clarity and the successful execution of animal studies.
BI-9564 was engineered for high selectivity, showing no significant activity against the BET family of bromodomains (BRD2/3/4/T) at concentrations exceeding 100 µM. In contrast, the widely used tool compound JQ1 is a potent pan-BET inhibitor, designed to bind BRD2, BRD3, and BRD4 with high affinity. This vast difference in target profile makes BI-9564 the appropriate choice for isolating BRD9-specific functions without the widespread transcriptional effects associated with BET inhibition.
| Evidence Dimension | Inhibitory Activity vs. BET Family (AlphaScreen IC50) |
| Target Compound Data | BI-9564: > 100 µM |
| Comparator Or Baseline | JQ1: Potent inhibitor of all BET family members (BRD2/3/4/T) |
| Quantified Difference | Qualitatively distinct target class; BI-9564 is inactive against BETs while JQ1 is potent. |
| Conditions | In vitro AlphaScreen assay. |
This allows for unambiguous attribution of biological effects to BRD9 inhibition, a critical factor for generating clean, publishable data.
A key design feature of BI-9564 is its suitability for in vivo applications, demonstrated by its high oral bioavailability of 88% in mice. This represents a significant process and usability advantage over many first-generation epigenetic probes, such as JQ1, which is noted for its short in vivo half-life and generally poor pharmacokinetic properties that have limited its therapeutic development. The excellent oral bioavailability of BI-9564 was confirmed in efficacy studies, where oral administration of 180 mg/kg was effective in a disseminated AML xenograft model.
| Evidence Dimension | Oral Bioavailability (F%) in Mice |
| Target Compound Data | BI-9564: 88% |
| Comparator Or Baseline | JQ1: Characterized by poor in vivo pharmacokinetics and short half-life. |
| Quantified Difference | Substantially improved oral bioavailability and in vivo suitability. |
| Conditions | Pharmacokinetic studies in mice. |
High oral bioavailability simplifies experimental protocols, reduces animal stress, ensures more consistent compound exposure, and makes the compound viable for long-term efficacy studies.
BI-9564 demonstrates a clear selectivity preference for BRD9 over its closest structural homolog, BRD7. Isothermal titration calorimetry (ITC) shows a dissociation constant (Kd) of 14 nM for BRD9 versus 239 nM for BRD7, yielding a ~17-fold selectivity ratio. This is an improvement compared to its precursor, BI-7273 (BRD9 IC50 = 19 nM, BRD7 IC50 = 117 nM; ~6-fold selectivity), and another common probe, LP99 (BRD9 Kd = 99 nM, BRD7 Kd = 909 nM; ~9-fold selectivity).
| Evidence Dimension | Selectivity Ratio (BRD7 Affinity / BRD9 Affinity) |
| Target Compound Data | BI-9564: ~17-fold (Kd 239 nM / 14 nM) |
| Comparator Or Baseline | BI-7273: ~6-fold (IC50 117 nM / 19 nM) | LP99: ~9-fold (Kd 909 nM / 99 nM) |
| Quantified Difference | 1.8x to 2.8x more selective for BRD9 over BRD7 compared to other common probes. |
| Conditions | Binding affinity measured by ITC or AlphaScreen assays. |
Choosing BI-9564 minimizes confounding biological signals from BRD7 inhibition, which is critical as BRD7 has distinct cellular functions and may act as a tumor suppressor.
BI-9564 is a highly potent BRD9 inhibitor, with a dissociation constant (Kd) of 14 nM as measured by ITC. This compares favorably to other selective BRD7/9 probes, such as LP99, which has a reported Kd of 99 nM for BRD9. In cellular target engagement assays (FRAP), BI-9564 disrupts BRD9's interaction with chromatin at a concentration of 0.1 µM. This high potency ensures effective target modulation at low concentrations, minimizing the potential for off-target effects in cellular experiments.
| Evidence Dimension | Potency against BRD9 (Kd) |
| Target Compound Data | BI-9564: 14 nM |
| Comparator Or Baseline | LP99: 99 nM |
| Quantified Difference | ~7-fold more potent than LP99. |
| Conditions | Isothermal Titration Calorimetry (ITC). |
Higher potency allows for the use of lower compound concentrations in experiments, reducing costs and the risk of artifacts from off-target activity.
For preclinical cancer models, particularly hematological malignancies like AML, where sustained target engagement is required. BI-9564's high oral bioavailability (88% in mice) makes it the ideal choice for studies involving daily oral gavage, ensuring consistent plasma exposure and maximizing the potential for observing therapeutic efficacy, as demonstrated in AML xenograft models.
When the research goal is to isolate the specific role of the BRD9-containing SWI/SNF complex without activating the pleiotropic downstream effects of pan-BET inhibition. The compound's >100 µM IC50 against BETs ensures that observed phenotypes can be confidently attributed to BRD9, avoiding misinterpretation common with less selective agents.
In studies where the distinct functions of BRD9 and BRD7 must be separated. With ~17-fold higher affinity for BRD9 over BRD7, BI-9564 allows researchers to use concentrations that fully inhibit BRD9 while having minimal impact on BRD7, which is critical for accurately mapping BRD9-specific signaling and transcriptional networks.